2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione
Description
2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Properties
IUPAC Name |
2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-14(22-21-13-7-10-15-8-3-2-4-9-15)18-19(23)16-11-5-6-12-17(16)20(18)24/h2-13,18H,1H3/b10-7+,21-13+,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIJLAWMJPFHB-RTOKPHNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=CC=CC1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\C=C\C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indane-1,3-dione with appropriate aldehydes and amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for such compounds may involve large-scale reactions in batch or continuous flow reactors. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-C-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbonimidoyl]indene-1,3-dione include other indane-1,3-dione derivatives such as:
Indanone: Known for its use in the design of biologically active compounds like Donepezil and Indinavir.
Indanedione: Widely used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization.
The uniqueness of this compound lies in its specific structural features and the resulting diverse applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
